molecular formula C11H9ClN2O3 B1438083 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole CAS No. 1039860-69-9

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1438083
CAS No.: 1039860-69-9
M. Wt: 252.65 g/mol
InChI Key: ICQQDAVSNAADFQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group, a benzodioxin ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxin ring and the oxadiazole moiety.

    Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic or neutral conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxadiazoles, while oxidation and reduction can modify the functional groups on the benzodioxin ring.

Scientific Research Applications

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The benzodioxin and oxadiazole rings may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
  • 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonylpiperazine
  • N-[(2R,3S)-7-(2-acetamidoethyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-3-yl]acetamide

Uniqueness

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole is unique due to the presence of both a chloromethyl group and an oxadiazole ring in the same molecule. This combination provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other similar compounds. The presence of the benzodioxin ring further enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

3-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-5-10-13-11(17-14-10)9-6-15-7-3-1-2-4-8(7)16-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQQDAVSNAADFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=NO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole
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3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole
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3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole
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3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
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3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
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3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazole

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